6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide
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Overview
Description
The compound “6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide” is a complex organic molecule with multiple functional groups, including brominated pyrrole, fluoro, hydroxy, and amide groups. This compound is likely to have significant biological activity due to its structural complexity and the presence of multiple reactive sites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the hexanamide chain: This involves the coupling of various amino acids and peptides through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of such a compound would require optimization of each synthetic step to maximize yield and purity. This often involves the use of automated synthesizers and high-throughput screening methods to identify the best reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Ketones
Reduction: Alcohols
Substitution: Substituted derivatives with new functional groups
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It could act by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups suggests that it could interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide
- This compound
Uniqueness
The uniqueness of this compound lies in its structural complexity and the presence of multiple functional groups, which could confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C52H54Br2FN9O13 |
---|---|
Molecular Weight |
1191.8 g/mol |
IUPAC Name |
6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C52H54Br2FN9O13/c1-3-52(75)31-17-36-46-29(22-64(36)48(71)30(31)23-77-51(52)74)43-33(14-13-28-26(2)32(55)18-34(62-46)42(28)43)60-41(69)24-76-25-59-39(67)20-58-47(70)35(16-27-10-6-4-7-11-27)61-40(68)21-57-38(66)19-56-37(65)12-8-5-9-15-63-49(72)44(53)45(54)50(63)73/h4,6-7,10-11,17-18,33,35,75H,3,5,8-9,12-16,19-25H2,1-2H3,(H,56,65)(H,57,66)(H,58,70)(H,59,67)(H,60,69)(H,61,68)/t33-,35-,52-/m0/s1 |
InChI Key |
VWQCMGDWUMKTAC-NULCUTAQSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C(=C(C8=O)Br)Br)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C(=C(C8=O)Br)Br)O |
Origin of Product |
United States |
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